Diethyl butylmalonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl butylmalonate and its derivatives involves various chemical reactions, highlighting its versatility in organic synthesis. For instance, the synthesis of arylglycines through the reaction of diethyl N-Boc-iminomalonate with organomagnesium reagents demonstrates the compound's utility as a reactive electrophilic glycine equivalent (Calí & Begtrup, 2002). Additionally, the thermal fragmentation of diethyl acylmalonates during gas chromatographic analysis reveals different modes of cleavage, producing a variety of volatile fragments (Binder & Groke, 1972).
Molecular Structure Analysis
The molecular structure of diethyl butylmalonate and its derivatives has been extensively studied, providing insights into its chemical behavior. For example, the Schiff-base template synthesis of tetra-aza macrocycles involving diethylmalonate as a padlock demonstrates its role in forming complex molecular architectures (Fabbrizzi et al., 1996). Furthermore, the synthesis and crystal structure analysis of substituted diethyl malonate as intermediates of light stabilizers showcases the detailed structural features essential for its applications (Liu et al., 2012).
Chemical Reactions and Properties
Diethyl butylmalonate undergoes various chemical reactions, highlighting its chemical properties. The compound's role in the zinc-mediated addition to alkynes for the synthesis of polysubstituted pyranones and tetracarbonyl derivatives illustrates its reactivity and potential for creating complex molecules (Miersch, Harms, & Hilt, 2014). The palladium-catalyzed arylation of malonates, including diethyl malonate, with aryl halides in the presence of various catalysts, shows its utility in cross-coupling reactions to form alpha-aryl malonates (Beare & Hartwig, 2002).
Scientific Research Applications
Synthesis and Chemistry :
- Diethyl butylmalonate is used as a reactant in organic synthesis processes. For instance, it can be an intermediate product in the synthesis of other compounds, such as diethyl tert-butylmalonate (Eliel, Hutchins, & Knoeber, 2003).
- It plays a role in the synthesis of arylglycines, where it acts as a reactive electrophilic glycine equivalent, reacting with organomagnesium compounds (Calí & Begtrup, 2004).
- It's used in the production of synthetic compounds such as phenylbutazone (Stavchansky & Kostenbauder, 1972).
Chemical Properties and Analysis :
- Studies have investigated its conformation and charge distribution, important for understanding its reactivity in different chemical processes (Röhm, 1989).
- It's been analyzed in studies focusing on vapor–liquid equilibrium, which is vital for industrial processes involving this compound (Hwu, Cheng, Tang, & Chen, 2004).
Biological and Medical Research :
- Butylmalonate has been studied as a transition state analogue for aminoacylase I, an enzyme involved in protein metabolism (Röhm, 1989).
- It's used in research related to drug metabolism and the excretion of chemicals from the human body, such as studies on phthalate and paraben excretion (Janjua, Frederiksen, Skakkebaek, Wulf, & Andersson, 2008).
Process Optimization and Green Chemistry :
- Research has focused on optimizing processes like Claisen ester condensation, which is essential for the efficient industrial production of compounds like diethyl butylmalonate (Zhao, Yang, Li, Wang, Zhu, Ma, & Cui, 2020).
Safety And Hazards
Diethyl butylmalonate is classified as a combustible liquid (H227) according to the GHS classification . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used when handling this chemical .
properties
IUPAC Name |
diethyl 2-butylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157895 | |
Record name | Diethyl butylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl butylmalonate | |
CAS RN |
133-08-4 | |
Record name | 1,3-Diethyl 2-butylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl butylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl butylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl butylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl butylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL BUTYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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